10H-phenothiazine, 3,7-dibromo-10-(4-bromophenyl)-
Overview
Description
10H-Phenothiazine, 3,7-dibromo-10-(4-bromophenyl)- is a symmetrically brominated derivative of 10H-phenothiazine. This compound is known for its unique non-planar butterfly conformation, which helps suppress intra-molecular aggregation and subdue the formation of excimers . Phenothiazine-related compounds are highly bioactive, with derivatives such as chlorpromazine and promethazine being well-known in psychiatry and allergy treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-phenothiazine, 3,7-dibromo-10-(4-bromophenyl)- typically involves the bromination of 10H-phenothiazine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. For example, a solution of 10H-phenothiazine in chloroform is cooled to 0°C, and N-bromosuccinimide is added in small portions. The mixture is then warmed to room temperature and stirred for 12 hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like phenylboronic acid and palladium(II) acetate.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of various substituted phenothiazine derivatives.
Scientific Research Applications
10H-Phenothiazine, 3,7-dibromo-10-(4-bromophenyl)- has several scientific research applications:
Chemistry: Used in the synthesis of self-assembled monolayers (SAMs) and dye-sensitized solar cells (DSSCs).
Biology: Its derivatives are studied for their bioactive properties.
Medicine: Phenothiazine derivatives are explored for their potential therapeutic effects in psychiatry and allergy treatment.
Mechanism of Action
The unique non-planar butterfly conformation of 10H-phenothiazine, 3,7-dibromo-10-(4-bromophenyl)- helps suppress intra-molecular aggregation and subdue the formation of excimers . The electron-rich nitrogen and sulfur atoms in the structure render it a stronger donor character than other amines, facilitating its use in various applications .
Comparison with Similar Compounds
Chlorpromazine: A well-known phenothiazine derivative used in psychiatry.
Promethazine: Another phenothiazine derivative used in allergy treatment.
Triphenylamine: A compound with a similar donor character but different structural properties.
Uniqueness: 10H-Phenothiazine, 3,7-dibromo-10-(4-bromophenyl)- stands out due to its unique non-planar butterfly conformation, which helps in suppressing intra-molecular aggregation and subduing the formation of excimers . This property makes it particularly useful in applications like dye-sensitized solar cells and self-assembled monolayers .
Properties
IUPAC Name |
3,7-dibromo-10-(4-bromophenyl)phenothiazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Br3NS/c19-11-1-5-14(6-2-11)22-15-7-3-12(20)9-17(15)23-18-10-13(21)4-8-16(18)22/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONGQZAXOINVFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=C(C=C3)Br)SC4=C2C=CC(=C4)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Br3NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348575 | |
Record name | 10H-phenothiazine, 3,7-dibromo-10-(4-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89922-59-8 | |
Record name | 10H-phenothiazine, 3,7-dibromo-10-(4-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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